molecular formula C19H23NO4 B270585 3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid

3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid

Cat. No. B270585
M. Wt: 329.4 g/mol
InChI Key: UWUZCLHLXCTCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It is a synthetic compound that is commonly referred to as DMTTFP. This compound has been extensively studied for its biochemical and physiological effects and its mechanism of action.

Mechanism of Action

The mechanism of action of DMTTFP is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DMTTFP has also been shown to induce apoptosis (cell death) in cancer cells by activating the caspase pathway. Additionally, DMTTFP has been shown to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects:
DMTTFP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. DMTTFP has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMTTFP has been shown to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMTTFP in lab experiments is its potential as a multifunctional compound. It has anti-inflammatory, anticancer, and neuroprotective properties, which makes it a versatile tool for studying various diseases. Additionally, DMTTFP has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of using DMTTFP in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several potential future directions for research on DMTTFP. One area of research could be to investigate the potential of DMTTFP as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Another area of research could be to investigate the potential of DMTTFP as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to understand the mechanism of action of DMTTFP and to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of DMTTFP involves the reaction of 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 3,3-dimethyl-5-oxo-pentanoic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using a suitable technique such as column chromatography. The purity of the final product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

DMTTFP has a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory properties and can be used to study the role of inflammation in various diseases. It has also been shown to have potential as an anticancer agent. DMTTFP can be used to study the mechanism of cancer cell death and to develop new cancer therapies. Additionally, DMTTFP has been shown to have potential as a neuroprotective agent and can be used to study the role of oxidative stress in neurodegenerative diseases.

properties

Product Name

3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzofuran-2-ylamino)pentanoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,11-18(22)23)10-17(21)20-12-7-8-16-14(9-12)13-5-3-4-6-15(13)24-16/h7-9H,3-6,10-11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

UWUZCLHLXCTCOL-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)NC1=CC2=C(C=C1)OC3=C2CCCC3)CC(=O)O

Canonical SMILES

CC(C)(CC(=O)NC1=CC2=C(C=C1)OC3=C2CCCC3)CC(=O)O

Origin of Product

United States

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